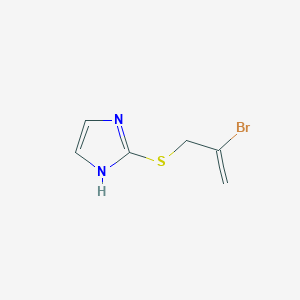
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one, also known as PIM-1, is a small molecule inhibitor that has been shown to have potential as a therapeutic agent for various diseases, including cancer and heart disease. PIM-1 is a member of the pyrrolopyrimidine family of compounds, which have been extensively studied for their biological activity.
作用機序
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one inhibits the activity of a family of enzymes called PIM kinases, which are involved in cell growth and survival. By inhibiting PIM kinases, this compound can induce cell death in cancer cells and protect heart cells from damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of cell death, the inhibition of cell growth, and the protection of heart cells from damage. This compound has also been shown to inhibit the activity of various signaling pathways involved in cancer and heart disease.
実験室実験の利点と制限
One advantage of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one is its specificity for PIM kinases, which allows for targeted inhibition of these enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, this compound can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
将来の方向性
Future research on 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one could focus on optimizing its synthesis and formulation to improve its solubility and stability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, research could also focus on developing more potent and selective PIM kinase inhibitors based on the structure of this compound.
合成法
The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer and heart disease. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancer. In heart disease, this compound has been shown to improve cardiac function and reduce damage after a heart attack.
特性
IUPAC Name |
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-2-4-11(5-3-10)17-9-6-12(13(17)18)19-14-15-7-8-16-14/h2-5,7-8,12H,6,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIQWCGPQMCDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)SC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)

![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


